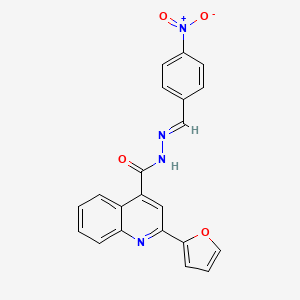![molecular formula C16H13ClF3NO2 B5716033 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been studied extensively in the scientific community due to its potential therapeutic applications for the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
Wirkmechanismus
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 works by binding to a specific site on the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide protein, known as the regulatory domain. This binding prevents the opening of the chloride ion channel, which in turn inhibits the transport of chloride ions across cell membranes. This leads to an increase in the hydration of mucus in the respiratory and digestive systems, which can help to alleviate the symptoms of cystic fibrosis.
Biochemical and physiological effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 is able to inhibit the activity of the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide protein in a dose-dependent manner. In vivo studies have shown that N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 is able to increase the hydration of mucus in the respiratory and digestive systems, which can help to alleviate the symptoms of cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied in vitro and in vivo, which makes it a well-characterized tool compound for the study of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide function. One limitation is that it is a non-specific inhibitor that can also inhibit other ion channels and transporters. Another limitation is that it has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental systems.
Zukünftige Richtungen
There are several future directions for the study of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172. One direction is the development of more specific inhibitors that target the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide protein without affecting other ion channels and transporters. Another direction is the development of more potent inhibitors that are able to increase the hydration of mucus in the respiratory and digestive systems to a greater extent than N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172. Additionally, the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 as a therapeutic agent for the treatment of cystic fibrosis is an area of active research, and future studies will be needed to determine its efficacy and safety in clinical trials.
Synthesemethoden
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 involves several steps, including the reaction of 4-chloro-2-(trifluoromethyl)aniline with 4-methylphenol to form 4-(4-methylphenoxy)-2-(trifluoromethyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 has been extensively studied in the scientific community due to its potential therapeutic applications for the treatment of cystic fibrosis. Studies have shown that N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide(inh)-172 is able to inhibit the activity of the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide protein, which is responsible for regulating the transport of chloride ions across cell membranes. This inhibition leads to an increase in the hydration of mucus in the respiratory and digestive systems, which can help to alleviate the symptoms of cystic fibrosis.
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10-2-5-12(6-3-10)23-9-15(22)21-14-7-4-11(17)8-13(14)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLZCKUATZZSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5715951.png)
![4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzenesulfonamide](/img/structure/B5715959.png)
![3,5-dimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5715973.png)

![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)


![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)





